1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a 3-(methylsulfanyl)phenyl group, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 4-fluorobenzoyl and 3-(methylsulfanyl)phenyl groups. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of 4-Fluorobenzoyl Group: This step often involves Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Attachment of 3-(Methylsulfanyl)phenyl Group: This can be done through nucleophilic substitution reactions, where the piperidine ring is reacted with 3-(methylsulfanyl)phenyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
- 1-(4-Bromobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
- 1-(4-Methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide
Uniqueness
1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-26-18-4-2-3-17(13-18)22-19(24)14-9-11-23(12-10-14)20(25)15-5-7-16(21)8-6-15/h2-8,13-14H,9-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKVJCLAWUTSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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